molecular formula C25H25N5O B2998388 1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034289-73-9

1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Número de catálogo: B2998388
Número CAS: 2034289-73-9
Peso molecular: 411.509
Clave InChI: RJOFMLRWLPZBNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group, a pyrazole core substituted with a pyridin-3-yl moiety, and an ethyl linker.

Propiedades

IUPAC Name

1-benzhydryl-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-19-17-23(22-13-8-14-26-18-22)29-30(19)16-15-27-25(31)28-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,17-18,24H,15-16H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOFMLRWLPZBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea, identified by its CAS number 2034289-73-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5OC_{25}H_{25}N_{5}O, with a molecular weight of 411.5 g/mol. The structure features a benzhydryl group attached to a urea moiety, which is further substituted with a pyridinyl-pyrazole derivative. This unique structure may contribute to its biological activity.

PropertyValue
CAS Number2034289-73-9
Molecular FormulaC25H25N5O
Molecular Weight411.5 g/mol

Anticancer Potential

Recent studies have indicated that pyrazole derivatives, including those similar to 1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents .

Enzymatic Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as diabetes and cancer . The specific mechanism of action for 1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea remains to be fully elucidated but warrants further investigation.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Enzyme Interaction Study

Another research effort focused on the interaction of pyrazole derivatives with protein targets. It was found that certain derivatives could effectively inhibit the activity of kinases implicated in cancer progression. This suggests that 1-benzhydryl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea might possess similar inhibitory effects, making it a candidate for further development in targeted therapies .

Comparación Con Compuestos Similares

Critical Notes

Evidence Limitations: No direct pharmacological or solubility data for the target compound are provided in the evidence, necessitating extrapolation from structural analogs.

Synthetic Complexity : The benzhydryl group may complicate synthesis compared to smaller substituents, requiring optimized conditions (e.g., phase-transfer catalysis as cited in ).

Contradictions : While nitro groups in 15a may enhance reactivity, they could also increase toxicity, contrasting with the target compound’s pyridinyl group, which is more biocompatible.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.